Cas no 1803998-04-0 (Methyl 4-(chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetate)

Methyl 4-(chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-(chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetate
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- Inchi: 1S/C11H9ClF5NO3/c1-20-7(19)2-5-4-18-8(10(13)14)9(6(5)3-12)21-11(15,16)17/h4,10H,2-3H2,1H3
- InChI Key: WKQPAKMCSBSYND-UHFFFAOYSA-N
- SMILES: ClCC1=C(C(C(F)F)=NC=C1CC(=O)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 355
- XLogP3: 2.9
- Topological Polar Surface Area: 48.4
Methyl 4-(chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029079338-1g |
Methyl 4-(chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetate |
1803998-04-0 | 97% | 1g |
$1,490.00 | 2022-04-02 |
Methyl 4-(chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetate Related Literature
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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5. Book reviews
Additional information on Methyl 4-(chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetate
Methyl 4-(chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetate: A Comprehensive Overview
Methyl 4-(chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetate, also known by its CAS number 1803998-04-0, is a highly specialized organic compound with significant applications in various fields. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and features several substituents that confer unique chemical properties. The presence of a methyl group, a chloromethyl group, a difluoromethyl group, and a trifluoromethoxy group on the pyridine ring makes this compound highly versatile and valuable in research and industrial settings.
The structure of this compound is characterized by its pyridine ring, which serves as the central framework. The methyl group attached to the acetate moiety at position 5 of the pyridine ring contributes to the compound's stability and reactivity. The chloromethyl group at position 4 introduces electrophilic properties, making it suitable for various substitution reactions. The difluoromethyl group at position 2 enhances the compound's electronic characteristics, while the trifluoromethoxy group at position 3 imparts strong electron-withdrawing effects, which are crucial for its reactivity in different chemical environments.
Recent studies have highlighted the potential of this compound in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced materials with tailored electronic properties. For instance, the trifluoromethoxy group's strong electron-withdrawing effect has been leveraged to design materials with improved electrical conductivity and thermal stability. Additionally, the chloromethyl group's reactivity has been exploited in click chemistry applications, enabling the construction of complex molecular architectures with high precision.
In pharmaceutical research, this compound has shown promise as a building block for drug development. Its unique substituents allow for fine-tuning of pharmacokinetic properties, such as solubility and bioavailability. Recent findings suggest that derivatives of this compound may exhibit potential in targeting specific enzymes or receptors involved in disease pathways. For example, studies have demonstrated that certain analogs can inhibit key enzymes associated with neurodegenerative diseases, making them valuable candidates for further investigation.
The synthesis of Methyl 4-(chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetate involves a multi-step process that requires precise control over reaction conditions. The starting material is typically a substituted pyridine derivative, which undergoes sequential substitution and acetylation reactions to introduce the desired functional groups. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction efficiency and yield high-purity products.
From an environmental perspective, this compound has been studied for its biodegradability and eco-friendly properties. Research indicates that under certain conditions, it can undergo enzymatic degradation, reducing its persistence in natural ecosystems. This attribute makes it an attractive option for applications where environmental impact is a critical consideration.
In conclusion, Methyl 4-(chloromethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-5-acetate stands out as a versatile and innovative compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in both academic research and industrial processes. As ongoing studies continue to uncover new potential uses for this compound, its significance in the scientific community is expected to grow further.
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